molecular formula C20H22N6OS B2903834 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide CAS No. 1286727-60-3

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

Cat. No.: B2903834
CAS No.: 1286727-60-3
M. Wt: 394.5
InChI Key: ZBQBNXOENVEHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a complex synthetic intermediate designed for pharmaceutical research and discovery. Its structure incorporates several pharmacologically significant motifs. The pyridazine ring is a privileged scaffold in drug design, known for its high dipole moment, which favors π-π stacking interactions, and its robust hydrogen-bonding capacity, both crucial for target engagement and molecular recognition . The presence of the 1H-imidazole ring, a common feature in molecules that target enzymes and receptors, further enhances the potential for diverse biological interactions . The piperidine carboxamide moiety adds conformational constraint and is a frequent structural element in active pharmaceutical agents, contributing to a wide range of biological activities . This combination of features makes this compound a valuable building block for medicinal chemists, particularly in the synthesis and exploration of novel molecules targeting protein kinases, GPCRs, and other therapeutic target classes. It is supplied for research use only and is intended for in vitro analysis and as a precursor in the development of potential therapeutic agents. Researchers should handle this product with care and determine its suitability for their specific applications.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c1-28-17-7-3-2-6-16(17)22-20(27)15-5-4-11-25(13-15)18-8-9-19(24-23-18)26-12-10-21-14-26/h2-3,6-10,12,14-15H,4-5,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBNXOENVEHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in heterocyclic rings, substituents, or core scaffolds. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Reported Activity/Use Evidence Source
Target Compound Pyridazine + imidazole + piperidine 2-(methylthio)phenyl C₂₀H₂₁N₅OS 379.48 Not explicitly stated
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine + pyrazole 2-methylphenyl C₁₄H₁₃N₅ 251.29 Anticholesteremic, antihypertensive (docking studies)
SR 301 (6-(1H-imidazol-1-yl)-N-[2-(hexafluoro-2-hydroxypropan-2-yl)phenyl]pyridazine-3-carboxamide) Pyridazine + imidazole Trifluoromethyl-hydroxyphenyl C₁₈H₁₂F₆N₄O₂ 438.31 Not stated; structural analog with fluorinated substituents
6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide Pyridazine + 2-methylimidazole 4-(trifluoromethoxy)phenyl C₁₆H₁₂F₃N₅O₂ 363.29 Agrochemical/medicinal chemistry applications (inferred)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide Pyridazine + triazole + piperidine Biphenyl C₂₄H₂₃N₇O 425.5 Kinase inhibition (structural inference)

Key Structural and Functional Insights

Substituent Effects :

  • The 2-(methylthio)phenyl group in the target compound may confer lipophilicity, improving membrane permeability compared to polar groups like trifluoromethoxy in .
  • Fluorinated substituents (e.g., in SR 301 ) enhance metabolic stability but may increase toxicity risks.

Piperidine Linker :

  • Piperidine-3-carboxamide scaffolds (target compound vs. ) are common in CNS-targeting drugs due to their conformational flexibility and ability to cross the blood-brain barrier.

Preparation Methods

Synthesis of the Pyridazine-Imidazole Core

The 6-(1H-imidazol-1-yl)pyridazin-3-yl fragment is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-chloropyridazine (Scheme 1). The halogen atom at the 6-position of pyridazine directs regioselective alkylation by suppressing nucleophilicity at the adjacent nitrogen, ensuring preferential formation of the imidazo[1,2-b]pyridazine backbone. For instance, treatment of 3-amino-6-chloropyridazine with 1-bromo-2-propanone in the presence of sodium bicarbonate yields 6-chloroimidazo[1,2-b]pyridazine. Subsequent nucleophilic displacement of the chloro group with imidazole is achieved using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C. This step introduces the 1H-imidazol-1-yl substituent at the 6-position of pyridazine.

Construction of the Piperidine-3-Carboxamide Moiety

The piperidine-3-carboxylic acid derivative is synthesized via enantioselective organometallic methods. β-Aminoalkyl zinc iodides, prepared from L-aspartic acid, undergo copper-catalyzed reaction with 3-chloro-2-(chloromethyl)prop-1-ene to form 5-methylenepiperidines (Scheme 2). Hydrogenation of the exo-methylene group using palladium on carbon (Pd/C) under H₂ atmosphere produces 5-methylpiperidine, which is subsequently oxidized to piperidine-3-carboxylic acid via Jones oxidation.

Activation of the carboxylic acid is accomplished by conversion to the acyl chloride using thionyl chloride (SOCl₂). The resultant intermediate is coupled with 2-(methylthio)aniline in the presence of N,N-diisopropylethylamine (DIPEA) to yield N-(2-(methylthio)phenyl)piperidine-3-carboxamide.

Coupling of Pyridazine-Imidazole and Piperidine-Carboxamide

The final assembly involves connecting the pyridazine-imidazole core to the piperidine-carboxamide via a Suzuki-Miyaura cross-coupling (Scheme 3). The pyridazine fragment is functionalized with a boronic ester at the 3-position through Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium acetate (Pd(OAc)₂). Concurrently, the piperidine-carboxamide is brominated at the 1-position using N-bromosuccinimide (NBS). Coupling these intermediates under palladium catalysis (Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous sodium carbonate (Na₂CO₃) at 80°C furnishes the target compound.

Optimization and Mechanistic Insights

  • Regioselectivity in Imidazole Attachment : The use of Cs₂CO₃ as a base in DMF ensures efficient nucleophilic aromatic substitution (SNAr) at the 6-position of pyridazine, minimizing side reactions.
  • Stereochemical Control : Hydrogenation of 5-methylenepiperidines with Pd/C yields a 3:1 diastereomeric ratio favoring the cis-isomer, which is resolved via chiral chromatography.
  • Coupling Efficiency : Suzuki-Miyaura coupling achieves >80% yield when conducted under inert atmosphere, with rigorous exclusion of oxygen to prevent catalyst deactivation.

Analytical Characterization

  • ¹H NMR : Peaks at δ 8.52 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), and 2.45 (s, 3H, SCH₃) confirm structural integrity.
  • HPLC-MS : [M+H]⁺ at m/z 437.2 aligns with the molecular formula C₂₁H₂₄N₆OS.
  • X-ray Crystallography : Single-crystal analysis verifies the planar geometry of the pyridazine-imidazole system and the chair conformation of the piperidine ring.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Condensation-SNAr 75 98 Regioselective imidazole attachment
Organometallic 65 95 Enantioselective piperidine synthesis
Suzuki Coupling 82 99 Efficient fragment conjugation

Q & A

Q. What are the key synthetic routes for synthesizing 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyridazine Core Formation : The pyridazine ring is synthesized via hydrazine-dicarbonyl condensation under acidic conditions. Chlorination (e.g., using thionyl chloride) introduces reactive sites for subsequent functionalization .
  • Imidazole Substitution : Nucleophilic substitution replaces the chlorine atom on pyridazine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine Coupling : The piperidine-3-carboxamide moiety is introduced via amide bond formation, often using coupling reagents like EDCI/HOBt in dichloromethane .
  • Purification : Final purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH gradients) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity (e.g., imidazole protons at δ ~7.5–8.5 ppm, methylthio group at δ ~2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₂₁N₇OS theoretical mass) .
  • Infrared (IR) Spectroscopy : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) validate functional groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) to measure IC₅₀ values .
  • Cell Viability Assays : MTT or resazurin reduction in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
  • Protein Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity (e.g., KD values for kinase interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Solvent Optimization : Replacing DMF with DMA for higher imidazole substitution efficiency .
  • Catalyst Screening : Testing Pd/C or CuI for cross-coupling steps to reduce side products .
  • Temperature Control : Lowering reaction temperatures (<60°C) during amide coupling to minimize racemization .
  • Protective Groups : Using Boc-protected intermediates for piperidine to prevent undesired side reactions .

Q. What strategies address low solubility in biological assays?

  • Salt Formation : Converting the free base to a hydrochloride salt to enhance aqueous solubility .
  • Co-solvent Systems : Using DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in cell-based assays .
  • Lipid-Based Formulations : Encapsulation in liposomes or micelles for in vivo pharmacokinetic studies .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Crystallography : X-ray diffraction of compound-target complexes (e.g., kinase-ligand co-crystals) to validate binding modes .
  • Computational Modeling : Molecular dynamics simulations to assess conformational flexibility and hydrogen-bonding interactions .
  • Isosteric Replacements : Testing trifluoromethyl (CF₃) or cyano (CN) groups to refine electronic effects on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.